molecular formula C14H22O B1616287 Phenol, 2-octyl- CAS No. 949-13-3

Phenol, 2-octyl-

Cat. No. B1616287
CAS RN: 949-13-3
M. Wt: 206.32 g/mol
InChI Key: DUIOKRXOKLLURE-UHFFFAOYSA-N
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Description

Phenol, 2-octyl-, also known as octyl phenol, is a synthetic organic compound with the chemical formula C14H22O . It is a white, crystalline solid that is insoluble in water and has a characteristic odor.


Synthesis Analysis

A series of clay minerals, HB, NB, and Al-PILC, have been studied in the alkylation reactions of 2-octanol with phenol at 180°C . The selectivity of Al-PILC was 77.12% for octyl phenol and 16.5% for dioctyl phenol .


Molecular Structure Analysis

The molecular structure of Phenol, 2-octyl- is represented by the formula C14H22O . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 .


Chemical Reactions Analysis

Phenolic compounds, including Phenol, 2-octyl-, undergo various transformations, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles . Phenols react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . In phenol, the sp2 hybridized carbon of the benzene ring directly attached to the hydroxyl group acts as an electron-withdrawing group, reducing the electron density on oxygen .

Scientific Research Applications

Biobased Phenols in Polycarbonate Industry

Phenol, 2-Octyl, is significant in the polycarbonate industry, particularly in the production of biobased plastics and products. A study by Sprakel et al. (2021) in the Journal of Chemical Technology & Biotechnology explored the influence of solvents and impurities on the separation of biobased phenol and 2‐octanone, critical for renewable phenol production processes. This research provides insights into vapor-liquid equilibrium behavior and the impact of impurities on phenol-containing solutions, highlighting its relevance in the biorefinery industry for renewable phenol production (Sprakel et al., 2021).

Phenol in Plastics and Environmental Impact

Phenols, including 2-Octyl phenol, are widely used in the plastic industry. A 2008 study by Krüger et al. in Toxicology assessed the effects of various phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This research is crucial for understanding the environmental and health implications of phenols used in plastics, particularly in food packaging and children's toys (Krüger et al., 2008).

Synthesis Methods

The synthesis of 4-Octyl phenol using phenol and octyl alcohol with sulfonic acid resin was explored by Ruig (2014) in the Journal of Chemical Industry and Engineering. This study provides valuable information on the optimal conditions for synthesizing 4-Octyl phenol, a variant of Phenol, 2-Octyl, with applications in various industries (Ruig, 2014).

Phenolic Compounds in Plant Stress Response

Sharma et al. (2019) in Molecules discussed the role of phenolic compounds, including Phenol, 2-Octyl, in plants under abiotic stress. This study highlights the crucial physiological roles of phenolics in plants' adaptation to environmental constraints and their synthesis under both optimal and suboptimal conditions (Sharma et al., 2019).

Safety And Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain. Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

Phenolic compounds, including Phenol, 2-octyl-, are being studied for their potential applications in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-octylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIOKRXOKLLURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061344
Record name Phenol, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-octyl-

CAS RN

949-13-3, 67554-50-1
Record name 2-Octylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, o-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-octylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Octylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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